C18-Peg7-nhs chemical properties and structure
C18-Peg7-nhs chemical properties and structure
Topic: C18-Peg7-nhs Chemical Properties and Structure Content Type: Technical Deep Dive Audience: Researchers, Scientists, and Drug Development Professionals[][2][3][4]
Chemical Architecture, Physicochemical Properties, and Bioconjugation Protocols
Executive Summary
C18-PEG7-NHS (Octadecyl-PEG7-N-hydroxysuccinimide ester) is a heterobifunctional, amphiphilic crosslinker designed for precision bioconjugation and surface modification.[][2][3][4] Unlike standard PEG reagents, this molecule fuses a hydrophobic lipid tail (C18) with a hydrophilic spacer (PEG7) and a reactive head group (NHS).
This unique tripartite structure enables two distinct mechanisms of action:
-
Hydrophobic Anchoring: The C18 tail spontaneously inserts into lipid bilayers (liposomes, LNPs, cell membranes) or binds hydrophobic pockets in proteins (e.g., albumin).
-
Covalent Conjugation: The NHS ester reacts specifically with primary amines (
) on peptides, proteins, or modified surfaces to form stable amide bonds.
This guide details the structural properties, reaction kinetics, and validated protocols for utilizing C18-PEG7-NHS in drug delivery and protein engineering.[][2][3]
Chemical Architecture & Properties[1][5][6]
Structural Breakdown
The molecule consists of three functional domains, each serving a specific role in the reagent's performance.
-
Lipophilic Tail (C18): A saturated octadecyl chain (
) providing strong hydrophobic interaction. It drives self-assembly into micelles or insertion into lipid bilayers.[][2][3][4] -
Hydrophilic Spacer (PEG7): A discrete polyethylene glycol chain with exactly 7 ethylene oxide units (
).[][2][3][4] This specific length (~30 Å) provides solubility and flexibility without the steric bulk of high-MW PEGs (e.g., PEG 2kDa). -
Reactive Head (NHS): An N-hydroxysuccinimide ester activated for nucleophilic attack by primary amines.[][2][3]
Figure 1: Domain architecture of C18-PEG7-NHS demonstrating amphiphilic polarity.[][2][3][4]
Physicochemical Data Table[2][3][4][6][7]
| Property | Value / Characteristic | Notes |
| Formula (Est.) | Based on Octadecyl-PEG7-Propionic-NHS structure.[][2][3][4][5] | |
| Molecular Weight | ~705.9 Da | Exact mass depends on specific linker chemistry (e.g., propionic vs. acetic).[3][4][5] |
| Solubility | DMSO, DMF, DCM, Chloroform | Insoluble in water until conjugated or dispersed as micelles.[3][4][5] |
| CMC (Est.) | ~40 - 60 µM | Critical Micelle Concentration is low due to C18 tail.[3][4][5] Forms micelles spontaneously in aqueous buffer. |
| Reactive Group | NHS Ester | Hydrolytically unstable; moisture sensitive.[3][4][5][6][7] |
| Hydrolysis | ~4-5 hours at pH 7.0 (0°C)~10 mins at pH 8.6 (4°C) | Reaction competes with hydrolysis.[3][4][5] pH control is critical. |
| Appearance | Waxy white solid or semi-solid | Low melting point due to PEG content.[3][4][5] |
Mechanism of Action
Aminolysis (Conjugation)
The primary application of C18-PEG7-NHS is the covalent attachment of the C18 lipid tail to amine-containing biomolecules.[][2][3] The NHS ester undergoes nucleophilic attack by deprotonated primary amines (Lysine side chains or N-terminus).[][2][3]
Reaction:
Amphiphilic Self-Assembly
In aqueous environments, C18-PEG7-NHS behaves as a non-ionic surfactant.[][2][3][4]
-
Below CMC: Exists as monomers, available for fast conjugation or membrane insertion.
-
Above CMC (~50 µM): Aggregates into micelles with NHS groups displayed on the surface. This can hinder reaction efficiency with large proteins due to steric shielding but is advantageous for nanoparticle formation.
Figure 2: Competitive reaction pathways: Aminolysis vs. Hydrolysis.[][2][3][4]
Validated Experimental Protocol
Safety Note: Perform all steps involving dry solvents in a fume hood. NHS esters are moisture-sensitive; equilibrate vials to room temperature before opening.[][2][3][6][7]
Materials Preparation
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[6][8] Must be dry (stored over molecular sieves).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4. Avoid amine-containing buffers like Tris or Glycine.[][2][3][6]
-
Target Protein: Dissolved in Reaction Buffer at 1–5 mg/mL.
Step-by-Step Conjugation Workflow
Step 1: Stock Solution Preparation (Immediately before use) [6][8]
-
Dissolve C18-PEG7-NHS in anhydrous DMSO to a concentration of 10–50 mM .
-
Why: The reagent is insoluble in water. High concentration stock minimizes the volume of organic solvent added to the protein.
Step 2: Reaction Initiation
-
Add the C18-PEG7-NHS stock to the protein solution dropwise while gently vortexing.[][2][3]
-
Target Molar Ratio: Start with 10:1 to 20:1 (Reagent : Protein).
-
Solvent Limit: Ensure final DMSO concentration is < 10% (v/v) to prevent protein denaturation.
-
Insight: If the solution turns cloudy, you have exceeded the solubility limit or CMC. Add more DMSO or dilute the reaction.
Step 3: Incubation
-
Incubate at Room Temperature for 30–60 minutes or 4°C for 2 hours .
-
Why: Reaction is fast. Extended incubation increases hydrolysis byproducts without significantly improving yield.
Step 4: Quenching (Optional but Recommended)
-
Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50 mM.
-
Incubate for 10 minutes.
-
Why: Scavenges remaining NHS esters to prevent non-specific reaction during storage.
Step 5: Purification
-
Method A (Dialysis): Use a membrane with appropriate MWCO against PBS to remove free hydrolyzed C18-PEG7 and organic solvent.[][2][3]
-
Method B (Desalting Column): Zeba™ Spin columns or PD-10 columns for rapid cleanup.[][2][3]
-
Note: Free C18-PEG7-COOH (hydrolyzed byproduct) forms micelles.[][2][3][4] Extensive dialysis may be required to fully remove it.
Applications in Drug Development
Half-Life Extension (Albumin Binding)
Conjugating C18-PEG7 to therapeutic peptides allows the C18 tail to non-covalently bind to Human Serum Albumin (HSA) in the bloodstream.[][2][3]
-
Mechanism: HSA possesses high-affinity fatty acid binding sites.[][2][3][4]
-
Result: Increases the hydrodynamic radius and prevents renal filtration, significantly extending the circulating half-life of small peptides (e.g., GLP-1 analogs).[][2]
LNP and Liposome Stabilization
C18-PEG7-NHS can be reacted with lipids containing headgroup amines (e.g., DOPE, PE) or used to post-functionalize pre-formed liposomes.[][2][3]
-
Stealth Effect: The PEG7 spacer provides a hydration shell, reducing opsonization.
-
Membrane Anchoring: The C18 tail anchors firmly into the lipid bilayer, while the NHS group allows for the subsequent attachment of targeting ligands (antibodies/aptamers) to the liposome surface.
References
-
BroadPharm. PEG NHS Ester Protocol & Chemical Properties. BroadPharm Product Guides. Link
-
Thermo Fisher Scientific. NHS Ester Reaction Chemistry and Hydrolysis Rates. Pierce Protein Methods. Link
-
Creative PEGWorks. Amphiphilic PEG Derivatives and C18-PEG-NHS Specifications.Link
-
Nanoscience Instruments. Critical Micelle Concentration (CMC) Theory and Measurement.Link
-
BOC Sciences. C18-PEG-NHS Product Information and Drug Delivery Applications.[][2][3]
Sources
- 2. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- 4. PEG-X-PEG Reagents, 2-arm PEG, PEG reagent | BroadPharm [broadpharm.com]
- 5. Hydroxyl PEG, Hydroxy linker, PEG linker | BroadPharm [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
